molecular formula C13H21N3O B7925833 (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide

Cat. No.: B7925833
M. Wt: 235.33 g/mol
InChI Key: HBOFJJLLTRGMQH-KFJBMODSSA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a chiral compound with a complex structure that includes an amino group, a pyridine ring, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide typically involves the reaction of 2-aminopyridine with an appropriate α-bromoketone under mild and metal-free conditions. The reaction is promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the desired amide through C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-(1-pyridin-2-ylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-9(2)12(14)13(17)16(4)10(3)11-7-5-6-8-15-11/h5-10,12H,14H2,1-4H3/t10?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOFJJLLTRGMQH-KFJBMODSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C)C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C(C)C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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